molecular formula C23H17N3Na2O9S2 B13450863 Acid Blue 182 CAS No. 72152-54-6

Acid Blue 182

Cat. No.: B13450863
CAS No.: 72152-54-6
M. Wt: 589.5 g/mol
InChI Key: ZOESAMNEZGSOPU-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Acid Blue 182 involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions typically include acidic environments and controlled temperatures to ensure the formation of the desired azo compound. Industrial production methods often involve large-scale batch processes where the reactants are mixed in reactors, and the product is isolated through filtration and drying .

Chemical Reactions Analysis

Acid Blue 182 undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

Acid Blue 182 has been extensively studied for its applications in various scientific research fields:

Mechanism of Action

The mechanism of action of Acid Blue 182 involves its interaction with various molecular targets. In its role as a pH indicator, the compound undergoes structural changes that result in a color change depending on the pH of the environment. This property is utilized in various analytical techniques to measure the acidity or alkalinity of solutions .

Comparison with Similar Compounds

Acid Blue 182 can be compared with other similar azo dyes, such as Acid Blue 221 and Acid Blue 230. These compounds share similar structural features but differ in their specific applications and properties. For example:

This compound stands out due to its excellent stability and versatility in various applications, making it a valuable compound in both research and industry.

Properties

CAS No.

72152-54-6

Molecular Formula

C23H17N3Na2O9S2

Molecular Weight

589.5 g/mol

IUPAC Name

disodium;4-[4-[acetyl(methyl)amino]-2-sulfonatoanilino]-1-amino-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C23H19N3O9S2.2Na/c1-11(27)26(2)12-7-8-15(17(9-12)36(30,31)32)25-16-10-18(37(33,34)35)21(24)20-19(16)22(28)13-5-3-4-6-14(13)23(20)29;;/h3-10,25H,24H2,1-2H3,(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2

InChI Key

ZOESAMNEZGSOPU-UHFFFAOYSA-L

Canonical SMILES

CC(=O)N(C)C1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.